Propanal, 3-bromo-2,2-dimethyl-

Catalog No.
S6883678
CAS No.
34795-31-8
M.F
C5H9BrO
M. Wt
165.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanal, 3-bromo-2,2-dimethyl-

CAS Number

34795-31-8

Product Name

Propanal, 3-bromo-2,2-dimethyl-

IUPAC Name

3-bromo-2,2-dimethylpropanal

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

InChI

InChI=1S/C5H9BrO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3

InChI Key

GVWHYUOSZCHDOR-UHFFFAOYSA-N

SMILES

CC(C)(CBr)C=O

Canonical SMILES

CC(C)(CBr)C=O

Availability of Information on 3-bromo-2,2-dimethylpropanal

There appears to be a limited amount of scientific research specifically focused on 3-bromo-2,2-dimethylpropanal. Chemical databases such as PubChem and the NIST WebBook provide information on the compound's structure, physical properties, and spectral data. However, these resources don't indicate extensive research applications.

Potential Research Uses

Given the presence of a bromine atom and an aldehyde functional group, 3-bromo-2,2-dimethylpropanal could be a candidate for studies in several areas of scientific research. Here are some possibilities:

  • Organic synthesis: The aldehyde group can participate in various reactions for the formation of carbon-carbon bonds. This could be useful in the synthesis of more complex molecules.
  • Study of steric effects: The bulky tert-butyl group (three methyl groups bonded to a single carbon) next to the aldehyde carbonyl could introduce steric hindrance, influencing reaction rates and selectivities.
  • Medicinal chemistry: The molecule's structure might be a starting point for the design of new drugs, although further research would be needed to assess its biological properties.

Propanal, 3-bromo-2,2-dimethyl- is an organic compound with the molecular formula C5_5H9_9BrO. It is characterized by a propanal backbone with a bromine atom and two methyl groups attached to the second carbon atom. The compound is known for its flammability and potential skin irritation properties, making it important to handle with care in laboratory settings .

Typical of aldehydes and halogenated compounds. Notable reactions include:

  • Oxidation: This compound can be oxidized to form carboxylic acids or other aldehydes. For instance, it can be synthesized from 3-bromo-2,2-dimethyl-1-propanol through oxidation using reagents like pyridinium chlorochromate .
  • Nucleophilic Addition: The carbonyl group in propanal allows for nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Halogenation: The bromine atom can participate in further substitution reactions, allowing for the introduction of other functional groups.

Propanal, 3-bromo-2,2-dimethyl- can be synthesized through several methods:

  • From Alcohols: One common method involves the oxidation of 3-bromo-2,2-dimethyl-1-propanol using oxidizing agents like pyridinium chlorochromate.
    text
    3-Bromo-2,2-dimethyl-1-propanol → Propanal, 3-bromo-2,2-dimethyl-
  • Via Halogenation: Another potential synthesis route could involve the halogenation of a suitable precursor compound.

Propanal, 3-bromo-2,2-dimethyl- shares structural similarities with several other compounds. Here are a few notable examples:

Compound NameMolecular FormulaStructure CharacteristicsUnique Features
3-Bromo-2-methylpropanalC4_4H7_7BrOSimilar carbon skeleton with one less carbonLess steric hindrance due to fewer methyl groups
3-Chloro-2,2-dimethylpropanalC5_5H9_9ClOChlorinated version of propanalPotentially different reactivity due to chlorine
3-Bromo-1-propanolC3_3H7_7BrODifferent functional group positionAlcohol instead of aldehyde

Uniqueness: Propanal, 3-bromo-2,2-dimethyl- stands out due to its specific arrangement of functional groups and steric bulk from the two methyl groups at the second carbon position. This configuration can significantly influence its reactivity and interaction with biological systems compared to its analogs.

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

163.98368 g/mol

Monoisotopic Mass

163.98368 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-04-14

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